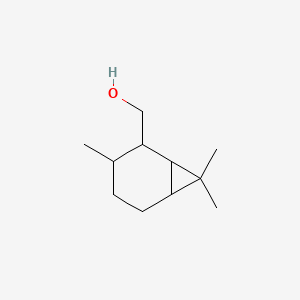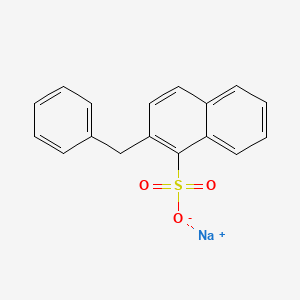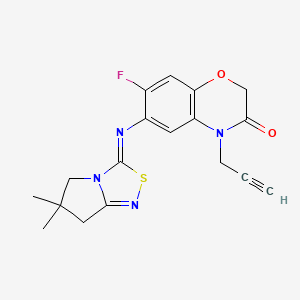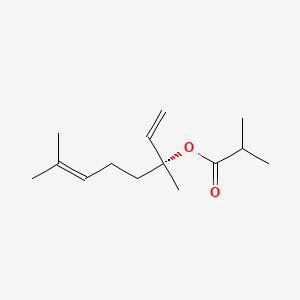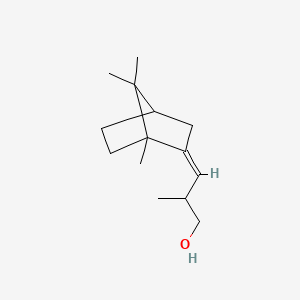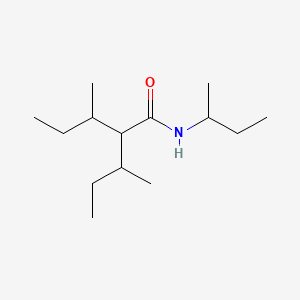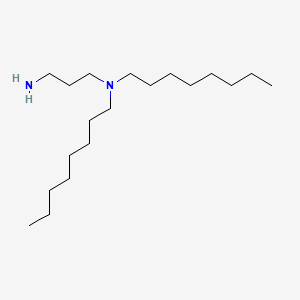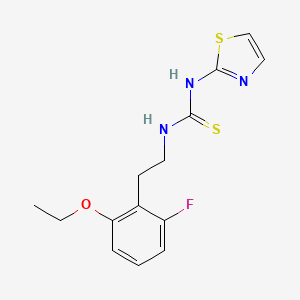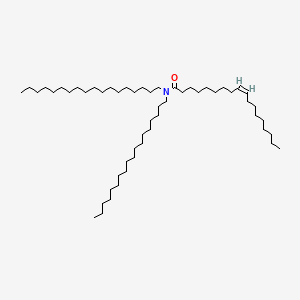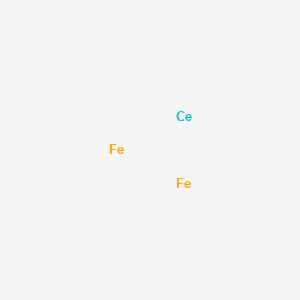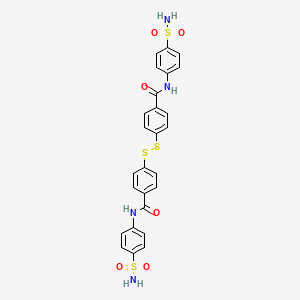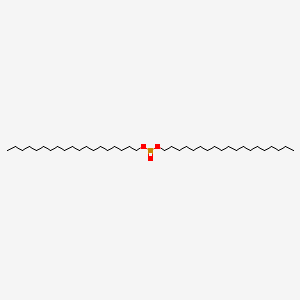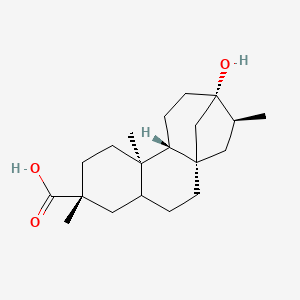
Dihydrosteviol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrosteviol A is a diterpenoid compound derived from steviol, which is the aglycone of steviol glycosides found in the leaves of the Stevia rebaudiana plant Steviol glycosides are known for their high-potency sweetness and are widely used as non-caloric sweeteners
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrosteviol A can be synthesized through the hydrogenation of steviol. The process involves dissolving steviol in ethanol and passing hydrogen gas through the solution in the presence of a platinum on activated carbon catalyst. The reaction is carried out overnight at room temperature, resulting in the formation of this compound and dihydrosteviol B .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrogenation techniques similar to those used in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions and catalyst efficiency to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrosteviol A undergoes various chemical reactions, including:
Reduction: The hydrogenation process itself is a reduction reaction where the unsaturated bond in steviol is reduced to form this compound.
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and platinum on activated carbon catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Reduction: this compound and dihydrosteviol B.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other diterpenoid compounds.
Biology: Investigated for its biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic benefits, such as anti-tuberculosis activity.
Industry: Utilized in the production of non-caloric sweeteners and other food additives.
Wirkmechanismus
The mechanism of action of dihydrosteviol A involves its interaction with specific molecular targets and pathways. For example, its anti-tuberculosis activity is related to the structure and geometry of its tetracyclic diterpenoid skeleton . The compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Steviol: The parent compound from which dihydrosteviol A is derived.
Isosteviol: Another hydrogenated derivative of steviol with different structural features.
Rebaudiosides: Glycosides of steviol with varying numbers of sugar molecules.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which distinguishes it from other steviol derivatives.
Eigenschaften
CAS-Nummer |
5711-16-0 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(1R,6R,9R,10R,13S,14S)-13-hydroxy-6,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-13-10-19-6-4-14-11-17(2,16(21)22)8-9-18(14,3)15(19)5-7-20(13,23)12-19/h13-15,23H,4-12H2,1-3H3,(H,21,22)/t13-,14?,15-,17+,18+,19+,20-/m0/s1 |
InChI-Schlüssel |
OGHMLISGZARJGS-QSASEQBESA-N |
Isomerische SMILES |
C[C@H]1C[C@@]23CCC4C[C@](CC[C@]4([C@@H]2CC[C@@]1(C3)O)C)(C)C(=O)O |
Kanonische SMILES |
CC1CC23CCC4CC(CCC4(C2CCC1(C3)O)C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


